

Application Note: Mass Spectrometry Analysis of Synthetic Oligopeptide-41

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Compound of Interest

Compound Name: Oligopeptide-41

Cat. No.: B12383207

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Introduction

Oligopeptide-41, a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe, is a molecule of significant interest in the fields of cosmetics and regenerative medicine.[1][2] Primarily known for its role in promoting hair growth, it functions by suppressing Dickkopf 1 (DKK-1), an inhibitor of the Wnt signaling pathway.[1] By inhibiting DKK-1, **Oligopeptide-41** helps to preserve hair follicles and prevent hair loss.[1] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of synthetic **Oligopeptide-41**. Mass spectrometry (MS), owing to its high sensitivity and specificity, is an indispensable tool for confirming the molecular weight and sequence of this peptide.[3] This application note provides detailed protocols for the analysis of synthetic **Oligopeptide-41** using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Physicochemical Properties of Oligopeptide-41

A thorough understanding of the physicochemical properties of **Oligopeptide-41** is essential for developing appropriate analytical methods.

Property	Value	Source
Amino Acid Sequence	Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe	
Molecular Formula	C63H90N18O19S	
Theoretical Monoisotopic Mass	1434.6350 Da	
Theoretical Average Mass	1435.6 g/mol	

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol outlines the steps for preparing synthetic **Oligopeptide-41** for both LC-MS and MALDI-TOF MS analysis.

Materials:

- Synthetic **Oligopeptide-41** (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Trifluoroacetic acid (TFA), LC-MS grade
- α -Cyano-4-hydroxycinnamic acid (HCCA) matrix
- Eppendorf tubes
- Vortex mixer
- Centrifuge

Protocol:

- Stock Solution Preparation:
 - Accurately weigh a small amount of lyophilized **Oligopeptide-41**.
 - Dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
- LC-MS Sample Preparation:
 - Dilute the 1 mg/mL stock solution with 0.1% formic acid in water to a final concentration of 10 µg/mL.
 - Transfer the diluted sample to an autosampler vial for LC-MS analysis.
- MALDI-TOF MS Sample Preparation (Dried-Droplet Method):
 - Prepare a saturated solution of HCCA matrix in a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.
 - Mix 1 µL of the 10 µg/mL **Oligopeptide-41** solution with 1 µL of the HCCA matrix solution directly on the MALDI target plate.
 - Allow the mixture to air-dry completely at room temperature, forming co-crystals of the peptide and matrix.

LC-MS Analysis

Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of peptides.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Electrospray Ionization (ESI) source
- Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer

LC Parameters:

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-60% B over 30 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

MS Parameters (Positive ESI Mode):

Parameter	Value
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Mass Range (m/z)	300 - 2000

Expected Results:

The analysis is expected to yield multiply charged ions of **Oligopeptide-41**. Given its theoretical monoisotopic mass of 1434.6350 Da, the expected m/z values for the protonated molecule $[M+nH]^{n+}$ would be:

Charge State (n)	Expected m/z
1	1435.64
2	718.32
3	479.22
4	359.66

MALDI-TOF MS Analysis

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of peptides.

Instrumentation:

- MALDI-TOF Mass Spectrometer

MS Parameters:

Parameter	Value
Ionization Source	Nitrogen laser (337 nm)
Mode	Reflector positive ion mode
Acceleration Voltage	20 kV
Laser Intensity	Optimized for signal-to-noise ratio
Mass Range (m/z)	500 - 2500
Calibration	External calibration with a standard peptide mixture

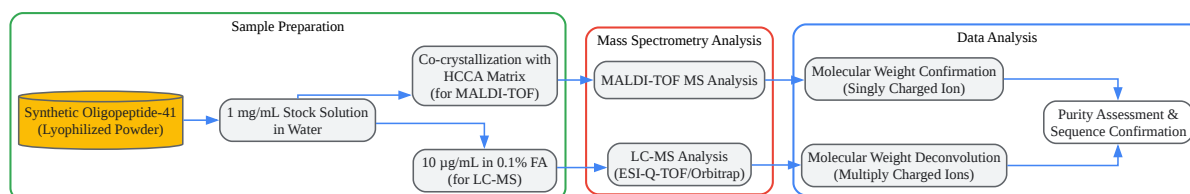
Expected Results:

The MALDI-TOF mass spectrum is expected to show a dominant singly charged ion $[M+H]^+$.

Ion	Expected m/z
[M+H] ⁺	1435.64
[M+Na] ⁺	1457.62
[M+K] ⁺	1473.59

Visualizations

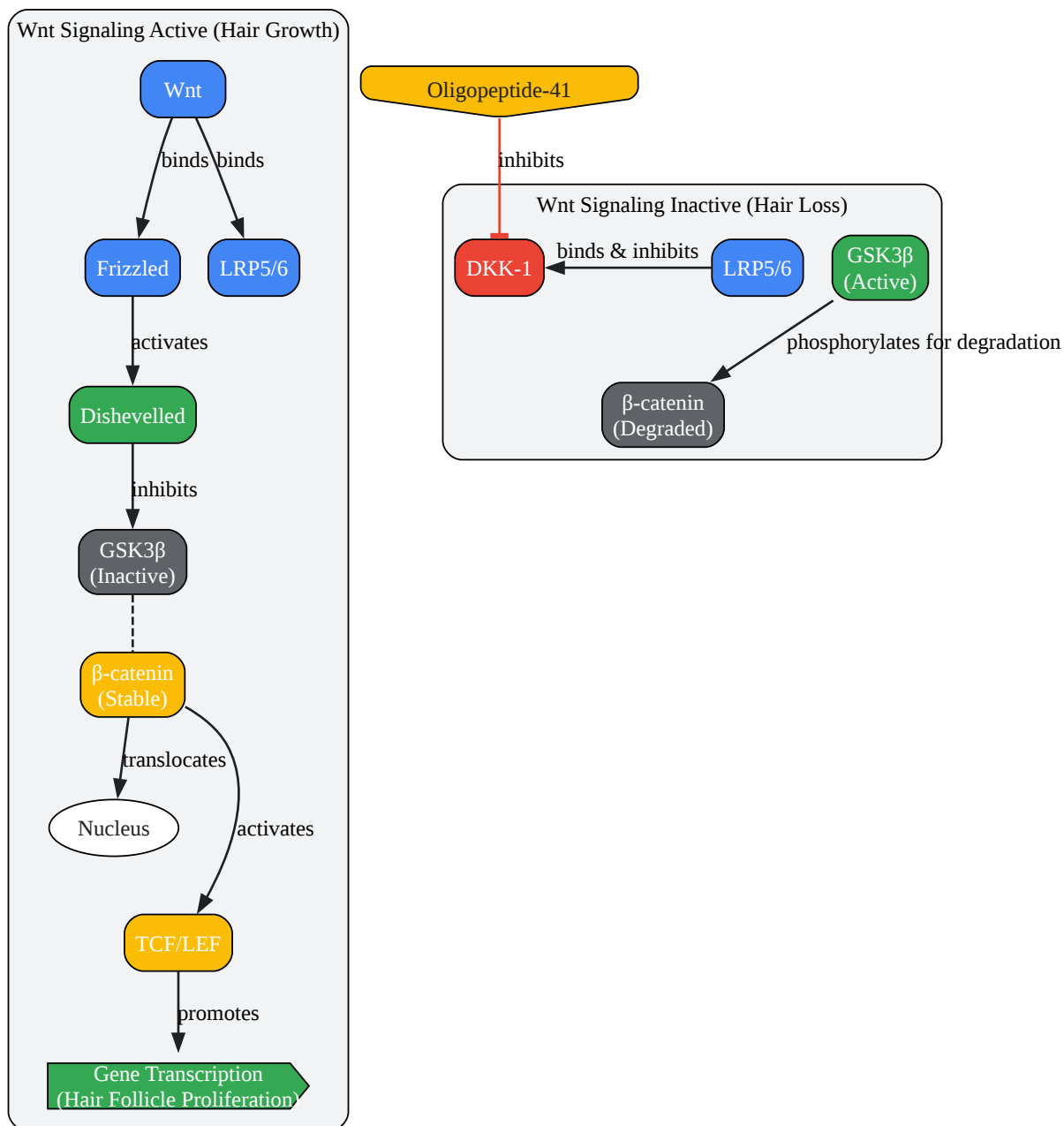
Experimental Workflow



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Caption: Experimental workflow for the mass spectrometry analysis of **Oligopeptide-41**.

Oligopeptide-41 Signaling Pathway



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Caption: **Oligopeptide-41** inhibits DKK-1, promoting the Wnt signaling pathway.

Conclusion

The protocols described in this application note provide a robust framework for the mass spectrometric analysis of synthetic **Oligopeptide-41**. Both LC-MS and MALDI-TOF MS are powerful techniques that, when used in conjunction, can provide comprehensive characterization of the peptide, ensuring its identity, purity, and quality for research and development purposes. The provided workflows and expected results serve as a valuable guide for scientists and researchers working with this and other synthetic peptides.

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